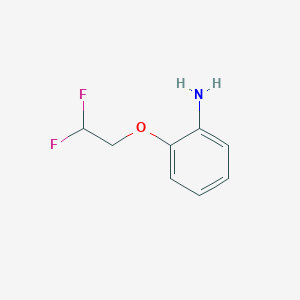

2-(2,2-Difluoroethoxy)aniline

Beschreibung

Contextualization within Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has become a cornerstone of modern chemical and pharmaceutical research. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.

Fluorine's high electronegativity and small atomic size make it a unique element in molecular design. tandfonline.comnumberanalytics.com Its incorporation can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic degradation. tandfonline.com

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. tandfonline.com

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, influencing a compound's bioavailability. tandfonline.comresearchgate.net

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors, leading to increased potency. tandfonline.comresearchgate.net

It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, highlighting the element's importance in drug discovery. numberanalytics.com

The difluoroethoxy group (-OCHF₂) is a particularly valuable fluorine-containing moiety. It can act as a bioisostere for other functional groups like alcohols, thiols, or amines, offering a metabolically stable alternative. nih.gov The presence of the two fluorine atoms imparts unique electronic properties and can serve as a hydrogen bond donor, enhancing interactions with biological targets. nih.gov This group is increasingly utilized in the design of advanced materials and pharmaceuticals to fine-tune molecular properties for optimal performance. nih.govontosight.ai

Significance of Fluorine in Molecular Design and Modification

Overview of Aniline (B41778) Derivatives in Organic Synthesis

Aniline and its derivatives are fundamental building blocks in organic synthesis. bath.ac.ukresearchgate.net They serve as precursors for a vast array of important molecules, including:

Pharmaceuticals: Aniline scaffolds are present in numerous drugs, including treatments for cancer, cardiovascular diseases, and respiratory disorders. bath.ac.uk

Agrochemicals: Many herbicides and pesticides are derived from aniline. bath.ac.uksci-hub.se

Dyes and Pigments: The dye industry has historically relied heavily on aniline-based compounds. sci-hub.se

Polymers and Materials: Aniline is a key component in the production of polyurethanes and other polymers. sci-hub.se

The reactivity of the aniline core allows for a wide range of chemical transformations, making it a versatile template for creating complex molecular architectures. bath.ac.uknih.govbeilstein-journals.org

Scope and Research Significance of the Compound

2-(2,2-Difluoroethoxy)aniline stands at the intersection of organofluorine chemistry and the broad utility of aniline derivatives. Its structure is of significant interest to researchers for several reasons:

It serves as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. smolecule.comsmolecule.com

The combination of the difluoroethoxy group and the aniline ring provides a unique set of properties that can be exploited in the development of novel materials with specific electronic or biological characteristics. mdpi.comnih.gov

Studies involving this and similar fluorinated anilines contribute to a deeper understanding of structure-activity relationships, guiding the design of future compounds with improved efficacy and safety profiles. nih.govmdpi.com

The compound's utility is demonstrated in its use as a starting material for creating more complex molecules with potential applications in various fields of research and industry. smolecule.comsmolecule.com

Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉F₂NO |

| Molecular Weight | 173.16 g/mol |

| CAS Number | 937606-78-5 |

| Appearance | Colorless to light yellow liquid |

Data sourced from PubChem CID 19627871 nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,2-difluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8H,5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGRCBDEPUIGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300140 | |

| Record name | 2-(2,2-Difluoroethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937606-78-5 | |

| Record name | 2-(2,2-Difluoroethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937606-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,2-Difluoroethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2-difluoroethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2,2 Difluoroethoxy Aniline and Its Analogues

Established Synthetic Pathways for the Core Structure

The construction of the 2-(2,2-difluoroethoxy)aniline core structure is typically accomplished via two key transformations: the formation of the aryl ether bond and the reduction of a nitro-aromatic precursor to the desired aniline (B41778). The sequence of these steps can be varied to optimize yield and purity.

A primary method for synthesizing the difluoroethoxy moiety is through the etherification of a phenolic precursor. This pathway can start with either 2-nitrophenol, which is later reduced, or directly with 2-aminophenol (B121084). wikipedia.org The reaction generally follows the principles of Williamson ether synthesis, where a phenoxide ion acts as a nucleophile towards a fluoroethyl electrophile.

The etherification reaction requires a basic medium to deprotonate the phenolic hydroxyl group, thereby generating a more nucleophilic phenoxide anion. orgsyn.orgmdpi.com This anion then attacks the electrophilic carbon of the fluoroethanol derivative in a nucleophilic substitution reaction. The choice of base is crucial to ensure efficient deprotonation without causing unwanted side reactions. Common bases include alkali metal carbonates and hydrides. orgsyn.org The reaction is typically performed in a suitable organic solvent that can dissolve the reactants and facilitate the reaction, such as acetone (B3395972) or dimethylformamide (DMF). orgsyn.orgsmolecule.com

Potassium carbonate (K₂CO₃) is a frequently used base for this transformation due to its mildness, low cost, and effectiveness. orgsyn.orgmdpi.com In a typical procedure, the phenolic starting material (e.g., 2-nitrophenol) is treated with a difluoroethylating agent, such as 2,2-difluoroethyl triflate or a similar reagent, in the presence of anhydrous potassium carbonate. orgsyn.org The mixture is heated in a solvent like acetone or DMF to drive the reaction to completion. orgsyn.orgsmolecule.com For instance, the etherification of o-nitrophenol can be carried out by refluxing with an alkyl halide and potassium carbonate in acetone. orgsyn.org While this specific example uses a butyl halide, the principle is directly applicable to difluoroethylating agents.

| Phenolic Substrate | Difluoroethylating Agent | Base | Solvent | General Conditions | Reference |

|---|---|---|---|---|---|

| 2-Nitrophenol | 2,2-Difluoroethyl Halide/Triflate | Potassium Carbonate | Acetone / DMF | Reflux | orgsyn.org |

| 4'-Hydroxyacetophenone | 2,2,2-Trifluoroethyl Triflate | Sodium Hydride | DMF | 60 °C | |

| 2-Fluorobenzene derivative | 2,2-Difluoroethanol (B47519) | Potassium Carbonate | DMF | Controlled heating | smolecule.com |

When the synthesis begins with a nitro-aromatic compound, such as 1-(2,2-difluoroethoxy)-2-nitrobenzene, the final step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). google.com This transformation is a cornerstone of aromatic amine synthesis and can be accomplished using various methods, ranging from catalytic hydrogenation to the use of stoichiometric metallic reducing agents. wikipedia.org

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency, selectivity, and the clean nature of the reaction, which typically yields water as the only by-product. Palladium on carbon (Pd/C) is one of the most effective and common catalysts for this purpose. mdpi.com The reaction involves treating the nitro-aromatic substrate with hydrogen gas (H₂), often under mild pressure (1–3 atm), in a solvent like ethanol (B145695) or methanol (B129727) in the presence of the Pd/C catalyst. researchgate.netnih.gov The process is generally highly selective for the nitro group, leaving other functional groups intact. researchgate.net

| Substrate | Catalyst | Hydrogen Source | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Nitrobenzene | Pd/C | H₂ (gas) | Methanol | 303 K | 99.1% | mdpi.com |

| 3-(2,2,2-Trifluoroethoxy)nitrobenzene | Pd/C | H₂ (gas) | Ethanol / DMF | 1-3 atm H₂, 25-50°C | >90% | |

| Halogenated Nitroarenes | Pd/C (5%) | Hydrazine (B178648) Hydrate (B1144303) | Methanol | Reflux, 5 min | Good | nih.gov |

Besides catalytic hydrogenation, several stoichiometric reducing agents are effective for the conversion of nitroarenes to anilines. These methods are often preferred in laboratory settings where high-pressure hydrogenation equipment may not be available.

Iron Powder: The Bechamp reduction, which uses iron filings in an acidic medium (e.g., acetic acid or hydrochloric acid), is a classic, cost-effective, and industrially relevant method for nitro group reduction. uow.edu.aucommonorganicchemistry.com The reaction is heterogeneous and generally provides good yields of the corresponding aniline. google.com

Zinc Powder: Zinc powder can also be used as a reducing agent, often in the presence of an acid or an ammonium (B1175870) salt, to reduce nitroarenes. google.com

Hydrazine Hydrate: In a process known as catalytic transfer hydrogenation, hydrazine hydrate (N₂H₄·H₂O) serves as a hydrogen source in the presence of a catalyst, most commonly Pd/C. nih.govgoogle.com This method circumvents the need for gaseous hydrogen and specialized pressure equipment, making it a convenient and efficient alternative. orgsyn.org The reaction is typically fast and proceeds under mild conditions, such as refluxing in an alcohol solvent. nih.gov

| Reductive System | Substrate Type | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Iron Powder / Acid | Aromatic Nitro Compounds | Fe powder, Acetic Acid/HCl, Ethanol/Water, Heat | Cost-effective, classic method (Bechamp reduction) | uow.edu.aucommonorganicchemistry.com |

| Zinc Powder / Acid | Aromatic Nitro Compounds | Zn powder, Hydrochloric Acid | Effective metallic reductant | google.com |

| Hydrazine Hydrate / Pd/C | Halogenated Nitroarenes | N₂H₄·H₂O, Pd/C, Methanol, Reflux | Catalytic transfer hydrogenation; avoids H₂ gas | nih.govorgsyn.org |

Reduction of Nitro-Aromatic Precursors

Catalytic Hydrogenation Methods (e.g., Palladium Carbon)

Advanced Synthetic Innovations and Route Optimization

Recent advancements in synthetic organic chemistry have led to the development of more efficient and optimized routes for the preparation of this compound and its analogues. These innovations focus on improving yields, reducing the number of synthetic steps, and designing processes that are amenable to large-scale production.

Multi-step synthesis is often necessary to construct complex molecules like this compound from simpler, readily available starting materials. msu.edu These strategies involve a sequence of reactions that build the target molecule step-by-step.

A common strategy for synthesizing substituted anilines involves the use of halogenated aromatic precursors. For instance, a multi-step synthesis can start from a halogenated nitroaromatic compound. The halogen atom, often bromine or chlorine, serves as a handle for introducing other functional groups through various coupling reactions or nucleophilic substitutions. The nitro group can then be reduced to an amine in a later step to yield the desired aniline derivative. This approach is exemplified in the synthesis of various substituted anilines where a halogenated precursor is transformed through a series of reactions. researchgate.netevitachem.com

For example, the synthesis of certain aniline derivatives starts with a halogenated precursor which is then converted into a ketone using a Grignard reagent. googleapis.com This ketone can then undergo further transformations. Another example is the synthesis of 4-chloro-2-(trifluoromethyl)aniline (B1214093) from 2-(trifluoromethyl)aniline, which involves a chlorination reaction. evitachem.com This halogenated intermediate can then be used to build more complex molecules.

Sequential functional group transformations are at the heart of multi-step synthesis. nih.govacs.org This involves the conversion of one functional group into another to build the desired molecular architecture. A typical sequence might involve:

Introduction of the difluoroethoxy group: This is often achieved by reacting a phenol (B47542) with a suitable difluoroethylating agent.

Nitration: Introduction of a nitro group onto the aromatic ring, which acts as a precursor to the amine functionality.

Reduction: The nitro group is then reduced to an amine to form the final aniline product.

Protecting groups are often employed in multi-step syntheses to prevent unwanted side reactions with reactive functional groups, such as the amine group in aniline. The protecting group is introduced at an early stage and removed at the end of the synthesis.

A representative, though not specific to this compound, nine-step synthesis of a complex sulfonamide started with 4-nitro-2-(trifluoromethyl)aniline. researchgate.net This underwent transformations including conversion to 2-bromo-4-amino-6-trifluoromethylaniline and 2-bromo-4-acetamido-6-trifluoromethylbenzenesulfonic acid, demonstrating a sequence of halogenation, functional group protection (acetamido), and sulfonation. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. This involves a systematic study of various reaction parameters such as temperature, solvent, catalyst, and reaction time. For instance, in amidation reactions to form derivatives, switching the solvent from DMF to dry toluene (B28343) at 100°C has been shown to improve yields and prevent side reactions. acs.org The choice of base can also be critical; for example, potassium carbonate is used in the synthesis of a derivative of this compound.

The table below illustrates how reaction conditions can be optimized for a generic amidation reaction, a common step in creating derivatives.

| Parameter | Condition A | Condition B | Yield | Comment |

| Solvent | DMF | Toluene (dry) | Higher in B | Toluene prevented formylation side reactions. acs.org |

| Temperature | Room Temp | 100 °C | Higher in B | Increased reaction rate and conversion. acs.org |

| Catalyst | None | Phase Transfer Catalyst | Higher with Catalyst | Facilitates reaction between different phases. researchgate.net |

Scaling up a synthesis from the laboratory to an industrial scale presents several challenges. google.com The ideal industrial process should be cost-effective, safe, and environmentally friendly. This often requires the use of less expensive and hazardous reagents, as well as processes that are efficient in terms of time and energy.

Key considerations for industrial scale-up include:

Cost of starting materials and reagents: Readily available and inexpensive starting materials are preferred. google.com

Process safety: Avoiding hazardous reagents and reaction conditions is paramount.

Efficiency: High-yielding reactions and a low number of synthetic steps are desirable to minimize waste and cost. google.com

Purification: The final product must be purified to meet quality standards, and the purification method should be scalable.

Patents often describe synthetic routes that are designed for large-scale production, focusing on efficiency and the use of accessible starting materials. google.com

Conversion from Halogenated Aromatic Precursors

Yield Enhancement and Reaction Condition Optimization

Preparation of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties for specific applications. Substituents can be introduced onto the aromatic ring or the aniline nitrogen to create a library of compounds for screening in drug discovery or agrochemical research.

Common strategies for preparing derivatives include:

N-Alkylation/N-Arylation: The aniline nitrogen can be reacted with alkyl or aryl halides to introduce various substituents. For example, this compound can be reacted with 1,2-oxathiolane (B15487274) to produce 2-(2,2-difluoroethoxy)-N-[2-(oxolan-2-yl)ethyl]aniline.

Ring Substitution: Electrophilic aromatic substitution reactions can be used to introduce substituents such as halogens, nitro groups, or alkyl groups onto the benzene (B151609) ring.

Amide Formation: The aniline can be acylated with carboxylic acids or their derivatives to form amides.

The following table provides examples of substituted aniline derivatives and their general synthetic approaches.

| Derivative Name | Substituent | General Synthetic Approach |

| 4-Chloro-2-(trifluoromethyl)aniline | 4-Chloro, 2-Trifluoromethyl | Chlorination of 2-(trifluoromethyl)aniline. evitachem.com |

| 4-Bromo-2-(trifluoromethyl)aniline | 4-Bromo, 2-Trifluoromethyl | Bromination of 2-(trifluoromethyl)aniline. evitachem.com |

| 2-(2,2-Difluoroethoxy)-N-[2-(oxolan-2-yl)ethyl]aniline | N-[2-(oxolan-2-yl)ethyl] | Reaction of this compound with 1,2-oxathiolane. |

Synthesis of Halogenated Analogues (e.g., Dichloro-Difluoroethoxy)aniline)

The preparation of halogenated, specifically di-chlorinated, analogues of this compound can be approached through the amination of a suitable polychlorinated benzene derivative. One established route involves the reaction of 2,4,5-trichloronitrobenzene (B44141) with ammonia (B1221849), typically in a solvent inert to ammonia at elevated temperatures and pressures. google.com This process selectively replaces the chlorine atom at the 1-position with an amino group to yield 4,5-dichloro-2-nitroaniline. google.com This intermediate is crucial as the nitro group can then be reduced to an aniline, and the adjacent chloro substituent can be replaced by the 2,2-difluoroethoxy group in a subsequent nucleophilic substitution reaction.

Another strategy involves the use of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (B26387) as a reactant in the synthesis of more complex molecules. google.com While this involves a tetrafluoroethoxy group, similar principles apply to the synthesis of the corresponding difluoroethoxy analogue. The synthesis of complex benzimidazole (B57391) derivatives has also utilized a 2,6-dichloroanilino moiety containing the 2,2-difluoroethoxy group, indicating the accessibility of these halogenated intermediates. ontosight.ai

A representative synthesis for a key precursor is outlined below:

Table 1: Synthesis of 4,5-Dichloro-2-nitroaniline

| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|

This table illustrates the initial step in forming a dichlorinated aniline precursor. Subsequent steps would involve reduction of the nitro group and etherification to introduce the 2,2-difluoroethoxy group.

Synthesis of Trifluoromethyl-Substituted Analogues

The synthesis of trifluoromethyl-substituted analogues is well-documented, particularly in the context of producing intermediates for agrochemicals like Penoxsulam. researchgate.net A common strategy begins with a trifluoromethyl-substituted nitroaniline or nitrobromobenzene. researchgate.netgoogle.com

For instance, an efficient synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) benzenesulfonamide (B165840) starts from 4-nitro-2-(trifluoromethyl)aniline. researchgate.net A patent describes a multi-step route starting with 2-trifluoromethyl-4-nitro-bromobenzene, which undergoes halogenation, reduction to an aniline, diazotization, and subsequent etherification with 2,2-difluoroethanol. google.com This process highlights the versatility of manipulating functional groups on the aniline ring to achieve the desired substitution pattern.

The key steps often involve:

Halogenation: Introduction of a halogen to provide a reactive site.

Reduction: Conversion of a nitro group to an amine.

Diazotization/Deamination: Removal of an amino group to introduce other functionalities.

Etherification: Reaction with 2,2-difluoroethanol, typically under basic conditions, to form the desired ether linkage. google.com

Table 2: Representative Synthesis of a Trifluoromethyl-Substituted Intermediate

| Starting Material | Key Transformation Steps | Final Intermediate | Reference |

|---|

This table summarizes a complex synthesis pathway to a key trifluoromethyl-substituted intermediate, which can be further processed.

Synthesis of Alkyl-Substituted Analogues

The creation of alkyl-substituted analogues follows similar principles of aromatic substitution and functional group manipulation. For example, the synthesis of ethyl 5-amino-2-(2,2-difluoroethoxy)-4-(methylamino)benzoate has been described. google.com This process starts with ethyl 2-fluoro-4-(methylamino)-5-nitrobenzoate. The fluorine atom is displaced by 2,2-difluoroethanol in the presence of a base like sodium hydride to form the ether. Subsequently, the nitro group is reduced to an amino group via catalytic hydrogenation, yielding the final product. google.com

This methodology demonstrates a viable route for introducing alkylamino groups onto the aniline ring in conjunction with the 2,2-difluoroethoxy moiety. The synthesis of simpler analogues, such as 2-(2,2-difluoroethoxy)-5-methylaniline, would likely proceed from a corresponding methyl-nitroaniline precursor, followed by etherification and reduction. aksci.com

Table 3: Synthesis of Ethyl 5-amino-2-(2,2-difluoroethoxy)-4-(methylamino)benzoate

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Ethyl 2-fluoro-4-(methylamino)-5-nitrobenzoate | 2,2-Difluoroethanol, Sodium Hydride, THF, DMF | Ethyl 2-(2,2-difluoroethoxy)-4-(methylamino)-5-nitrobenzoate | 76% | google.com |

Spectroscopic Characterization and Analytical Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of specific nuclei. For 2-(2,2-Difluoroethoxy)aniline, analyses of ¹H, ¹³C, and ¹⁹F nuclei provide complementary information that, when combined, allows for an unambiguous structural assignment. rsc.org

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to the aromatic, amine, and difluoroethoxy protons.

The four protons on the aromatic ring are expected to appear as a complex multiplet, likely between δ 6.6 and 7.2 ppm, reflecting the chemical shifts of similar substituted anilines. rsc.org The amino (-NH₂) protons typically present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is often observed around δ 3.5-4.5 ppm. rsc.orgrsc.org The most characteristic signals are those from the ethoxy group. The difluoromethyl proton (-CHF₂) is anticipated to appear as a triplet of triplets (tt) due to coupling with the two geminal fluorine atoms and the two adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) adjacent to the oxygen atom would likely resonate as a triplet of doublets (td), arising from coupling to the vicinal methylene protons and the two fluorine atoms two bonds away. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 6.7 - 7.2 | m | 4H | Ar-H |

| ~ 5.9 - 6.3 | tt | 1H | O-CH₂-CH F₂ |

| ~ 4.2 - 4.4 | td | 2H | O-CH ₂-CHF₂ |

| ~ 3.8 | br s | 2H | -NH ₂ |

Note: Predicted values are based on general principles and data for analogous compounds. m=multiplet, tt=triplet of triplets, td=triplet of doublets, br s=broad singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all non-equivalent carbon atoms in a molecule. hw.ac.uk For this compound, eight distinct signals are expected. The aromatic region would show six signals, with the carbon attached to the oxygen (C-O) appearing downfield, and the carbon attached to the nitrogen (C-N) also showing a characteristic shift, typically around δ 144-147 ppm in aniline (B41778) derivatives. rsc.orgresearchgate.net The remaining four aromatic carbons (C-H) would resonate in the typical aromatic region of δ 115-130 ppm.

The aliphatic carbons of the difluoroethoxy group are highly diagnostic. The carbon of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms. The methylene carbon (-OCH₂-) will also exhibit coupling to the fluorine atoms, appearing as a triplet. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Predicted Multiplicity (¹JCF) | Assignment |

| ~147 | s | C -NH₂ |

| ~145 | s | C -O |

| ~115 - 125 | s | Ar-C H |

| ~114 | t | O-CH₂-C HF₂ |

| ~66 | t | O-C H₂-CHF₂ |

Note: Predicted values are based on general principles and data for analogous compounds. s=singlet, t=triplet.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov In this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal's multiplicity would be a doublet of triplets (dt), resulting from geminal coupling to the single proton on the same carbon (-CHF₂) and vicinal coupling to the two protons of the adjacent methylene group (-OCH₂-). The chemical shift would be in a range characteristic for difluoroalkoxy groups. rsc.orgucsb.edu

Carbon-13 NMR (¹³C NMR) Analysis

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For this compound, with a molecular formula of C₈H₉F₂NO, the calculated monoisotopic mass is 173.06522 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the compound's identity and purity. researchgate.networktribe.com

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. researchgate.net For this compound, ESI-MS would be expected to show a prominent signal at m/z 174.073, corresponding to the [M+H]⁺ ion. This confirms the molecular weight of the compound. Tandem mass spectrometry (MS/MS) of this parent ion could be used to induce fragmentation and further confirm the structure. Common fragmentation pathways for anilines include the neutral loss of ammonia (B1221849).

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Expected m/z | Information Provided |

| HRMS | [M]⁺ | 173.06522 | ~173.0652 | Confirms elemental formula (C₈H₉F₂NO) |

| ESI-MS | [M+H]⁺ | 174.0730 | ~174.1 | Confirms molecular weight |

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Techniques for Purity and Separation.researchgate.nettsijournals.com

Chromatographic methods are fundamental in analyzing this compound, enabling both the assessment of its purity and the separation of the compound from reaction mixtures and impurities. smolecule.com

Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound and its derivatives. epa.gov The method's effectiveness relies on the compound's ability to be vaporized without decomposition. For aniline and its derivatives, GC analysis often involves a capillary column, such as one coated with SE-54, and a nitrogen-phosphorus detector (NPD), which offers high sensitivity for nitrogen-containing compounds. epa.gov To prevent peak tailing and improve separation, derivatization of the amine group is a common strategy, although it may not always be necessary depending on the specific analytical goals. researchgate.net

Key parameters in a GC method for aniline derivatives include the type of column, temperature programming, and detector settings. nih.gov For instance, a typical temperature program might start at a lower temperature and ramp up to ensure the separation of compounds with different boiling points. nih.gov While specific GC methods for this compound are not extensively detailed in the public literature, the general principles for analyzing aniline derivatives are directly applicable. epa.gov

Table 1: Typical GC-MS Parameters for Aniline Derivative Analysis

| Parameter | Value |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, coated with SE-54) epa.gov |

| Injection Mode | Splitless nih.gov |

| Carrier Gas | Helium or Hydrogen |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) epa.govnih.gov |

| Temperature Program | Initial hold, followed by a ramp to a final temperature (e.g., 35°C for 2 min, ramp to 150°C at 15°C/min, hold for 5 min, ramp to 190°C at 3°C/min) nih.gov |

| Injector Temperature | 280°C nih.gov |

| Detector Temperature | 325°C nih.gov |

This table presents a generalized set of parameters based on methods for similar compounds. epa.govnih.gov Specific conditions for this compound may require optimization.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of this compound. smolecule.comvwr.com These techniques are particularly useful for non-volatile or thermally sensitive compounds and are widely used for purity determination and quantitative analysis. lcms.cz

Reverse-phase HPLC (RP-HPLC) is the most common mode used for aniline and its derivatives. sielc.com In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net The separation is based on the differential partitioning of the analytes between the two phases. Adding an acid, like formic acid or phosphoric acid, to the mobile phase can improve peak shape by protonating the aniline, which suppresses silanol (B1196071) interactions on the column. sielc.comcardiff.ac.uk

UPLC systems, which use smaller particle size columns (typically <2 µm), offer faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. lcms.cz A UPLC-MS method, for example, can provide rapid and selective analysis of primary aromatic amines. lcms.cz

Table 2: Example HPLC/UPLC Method Parameters for Aromatic Amine Analysis

| Parameter | Value |

|---|---|

| System | ACQUITY UPLC H-Class lcms.cz |

| Column | C18 Reverse-Phase (e.g., 50 mm x 4.6 mm, 3 µm particle size) cardiff.ac.uk |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid) cardiff.ac.uk |

| Flow Rate | 0.4 - 1.0 mL/min cardiff.ac.uklcms.cz |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) researchgate.netlcms.cz |

| Column Temperature | 30 - 35°C americanpharmaceuticalreview.comresearchgate.net |

This table illustrates typical parameters used for the analysis of aromatic amines. americanpharmaceuticalreview.comresearchgate.netcardiff.ac.uklcms.cz The exact conditions would be optimized for the specific separation of this compound.

Following its synthesis, this compound often requires purification to remove unreacted starting materials, by-products, and other impurities. smolecule.com Preparative column chromatography is a standard and effective method for this purpose. interchim.com This technique operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material. interchim.com

The process typically involves dissolving the crude product in a minimal amount of solvent and loading it onto a column packed with a stationary phase, most commonly silica gel. researchgate.net A solvent system (mobile phase) is then passed through the column. The choice of the mobile phase is critical and is usually determined by preliminary analysis using thin-layer chromatography (TLC). researchgate.net A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the proportion of a polar solvent like ethyl acetate (B1210297) in a non-polar solvent like petroleum ether or heptane), is often employed to effectively separate compounds with different polarities. cardiff.ac.ukresearchgate.net The fractions are collected as they elute from the column and are analyzed (e.g., by TLC or HPLC) to identify those containing the pure product. researchgate.net

For instance, in syntheses involving similar aniline derivatives, purification is often achieved using flash column chromatography with a gradient of petroleum ether and ethyl acetate. cardiff.ac.uk

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification.researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is an essential analytical technique used to identify the functional groups present in a molecule. innovatechlabs.com By measuring the absorption of infrared radiation at different wavenumbers, an FTIR spectrum provides a molecular fingerprint of the compound. For this compound, the FTIR spectrum would confirm the presence of key functional groups such as the amine (N-H), the aromatic ring (C=C and C-H), the ether linkage (C-O), and the difluoro group (C-F).

The aniline moiety exhibits characteristic absorption bands. orgchemboulder.com As a primary aromatic amine, this compound is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comwikieducator.org An N-H bending vibration is typically observed around 1580-1650 cm⁻¹. orgchemboulder.comwikieducator.org The C-N stretching vibration for aromatic amines appears as a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.comwikieducator.org

Other expected absorptions include the aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1400-1600 cm⁻¹ range, and the strong C-O stretching of the ether group. The presence of the difluoroethoxy group would be confirmed by strong C-F stretching absorptions, typically found in the 1000-1400 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) orgchemboulder.comwikieducator.org |

| Amine (N-H) | Bending | 1580 - 1650 orgchemboulder.comwikieducator.org |

| Aromatic C-N | Stretch | 1250 - 1335 orgchemboulder.comwikieducator.org |

| Aromatic Ring (C=C) | Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | > 3000 |

| Ether (C-O) | Stretch | ~1050 - 1250 |

| Alkyl C-F | Stretch | ~1000 - 1400 |

This table is based on established correlation charts for infrared spectroscopy and data for similar compounds. orgchemboulder.comwikieducator.orgresearchgate.netresearchgate.net

Applications of 2 2,2 Difluoroethoxy Aniline in Advanced Organic Synthesis

Role as a Key Synthetic Building Block

As a primary aromatic amine, 2-(2,2-Difluoroethoxy)aniline serves as a foundational component for constructing intricate molecular architectures. smolecule.com Its utility as a synthetic intermediate is noted in the creation of various organic molecules, including those with applications in pharmaceuticals and agrochemicals.

The structure of this compound allows it to be incorporated into larger, more complex molecular frameworks. Organic scaffolds are core structures to which various functional groups can be attached, and this aniline (B41778) derivative serves as a valuable starting point for such designs. smolecule.comresearchgate.net For instance, it is a key reactant in the synthesis of N-[1-(1,3-benzoxazol-2-yl)ethyl]-2-(2,2-difluoroethoxy)aniline, demonstrating its role in building elaborate, multi-ring systems. The development of efficient methods to create stereochemically defined and intricate molecules often relies on versatile starting materials like fluorinated anilines. eurekalert.org

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. Research indicates that this compound is a useful precursor for the synthesis of various heterocyclic compounds. smolecule.com The aniline group can readily participate in cyclization reactions to form rings. An example is its use in forming a benzoxazole (B165842) derivative, a well-known heterocyclic scaffold. The broader class of fluorinated anilines is instrumental in creating a wide array of heterocyclic systems, such as the triazolopyrimidine core of Penoxsulam, an agrochemical, which is synthesized from a related trifluoromethyl aniline derivative. researchgate.netresearchgate.net

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Aniline Derivatives

| Precursor/Intermediate | Resulting Heterocyclic Scaffold | Application Area |

| This compound | Benzoxazole derivative | Organic Synthesis |

| 2-(Trifluoromethyl)aniline derivative | Triazolopyrimidine researchgate.netresearchgate.net | Agrochemicals |

| Ortho-vinylanilines | 2-Fluoroindoles nih.gov | Medicinal Chemistry |

Scientific literature notes the application of this compound in the preparation of amino acid derivatives. smolecule.com While detailed synthetic pathways are proprietary or less commonly published, its availability from chemical suppliers who also specialize in non-proteinogenic amino acids and peptide coupling reagents suggests its integration into synthetic schemes for creating novel amino acid structures. fluorochem.co.uk

Synthesis of Heterocyclic Compounds

Integration into Medicinal Chemistry Programs as an Intermediate

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, such as metabolic stability and binding affinity. researchgate.netsci-hub.st This makes fluorinated compounds like this compound attractive intermediates in medicinal chemistry.

This compound can be used as a scaffold for the development of new therapeutic agents. smolecule.com Research has shown that derivatives of this compound exhibit biological activity, including potential anticancer properties, making them candidates for further investigation in drug discovery programs. smolecule.comsmolecule.com Its structural features allow it to serve as a starting point for building molecules that can interact with specific biological targets. smolecule.com

The difluoroethoxy group is a key feature that makes this aniline a valuable intermediate for synthesizing fluorinated bioactive molecules. The presence of fluorine is a common strategy in drug design to enhance a molecule's properties. researchgate.net An example from a related class of compounds is the herbicide Penoxsulam, a complex fluorinated sulfonamide, which demonstrates the utility of fluorinated anilines in accessing biologically active targets. researchgate.netresearchgate.net The synthesis of such molecules often involves multiple steps where the fluorinated aniline is an early-stage intermediate. researchgate.netgoogle.com

Table 2: Research Applications of Fluorinated Aniline Intermediates

| Intermediate | Application | Research Finding |

| 2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride | Pharmaceutical Research | Serves as an intermediate in developing new drugs, particularly for cancer. smolecule.com |

| 3,5-Dibromo-4-(2,2-difluoroethoxy)aniline | Drug Development | Acts as a building block for new drugs targeting specific enzymes or receptors. |

| This compound derivative | Therapeutic Agent Development | Used as a scaffold for novel therapeutic agents with potential anticancer properties. smolecule.com |

Precursor for Specific Compound Classes (e.g., Lysyl tRNA Synthetase Inhibitor Analogues)

This compound and its derivatives are versatile intermediates used in the synthesis of various bioactive molecules and therapeutic agents. smolecule.com The development of inhibitors for enzymes like lysyl-tRNA synthetase (LysRS) is a significant area of pharmaceutical research, particularly for creating new antibacterial treatments. plos.orgresearchgate.net LysRS is essential for protein synthesis, making it a prime target for drug development. sinobiological.com The discovery of potent inhibitors often involves extensive medicinal chemistry to generate a wide array of analogues, exploring different chemical spaces to optimize efficacy and safety. researchgate.net

While fluorinated compounds are staples in medicinal chemistry, the direct application of this compound as a precursor in the documented synthesis of Lysyl tRNA Synthetase inhibitor analogues is not prominently reported in the scientific literature. The research on LysRS inhibitors, such as those for Mycobacterium tuberculosis, demonstrates that the synthetic strategy is typically focused on modifying a core scaffold to improve interactions within the ATP-binding site of the enzyme. researchgate.net The value of building blocks like this compound lies in their potential to be incorporated into such scaffolds to introduce favorable properties. smolecule.com

Application in Agrochemical Synthesis

The unique properties imparted by fluorinated substituents are also highly valued in the agrochemical industry. Fluorine-containing compounds often exhibit enhanced biological activity and stability, leading to the development of potent and effective herbicides, insecticides, and fungicides.

Intermediate for Herbicide Synthesis (e.g., Penoxsulam Intermediates)

A significant application of the this compound structural core is in the manufacture of the herbicide Penoxsulam. google.comresearchgate.net Penoxsulam is a broad-spectrum herbicide used primarily in rice cultivation to control a wide variety of grass, sedge, and broadleaf weeds. google.com It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for plant growth. researchgate.net

In the synthesis of Penoxsulam, a key intermediate is 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)aniline . google.com This compound is prepared via a nucleophilic aromatic substitution reaction where 2-fluoro-6-(trifluoromethyl)aniline (B137313) is treated with 2,2-difluoroethanol (B47519) in the presence of a catalyst like sodium methoxide. google.com This intermediate then undergoes further reactions, including diazotization and conversion to a sulfonyl chloride, before being coupled with 2-amino-5,8-dimethoxy google.comCurrent time information in Bangalore, IN.smolecule.comtriazolo[1,5-c]pyrimidine to yield the final Penoxsulam product. researchgate.netgoogle.comresearchgate.net Patents detail this multi-step synthesis, highlighting the importance of the this compound moiety to the final structure and activity of the herbicide. google.comgoogle.com

Table 1: Exemplary Synthesis Steps for Penoxsulam Intermediate This table is a simplified representation based on patent literature and is for illustrative purposes only.

| Step | Starting Material(s) | Reagent(s) | Product | Reference |

| A | 2-Fluoro-6-(trifluoromethyl)aniline, 2,2-Difluoroethanol | Sodium methoxide, Tetrahydrofuran (THF) | 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)aniline | google.com |

| B | 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)aniline | Hydrochloric acid, Sodium nitrite (B80452) | Diazonium Salt Intermediate | google.com |

| C | Diazonium Salt Intermediate | Sulfur dioxide, Cuprous chloride | 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride | google.com |

| D | 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, 2-Amino-5,8-dimethoxy google.comCurrent time information in Bangalore, IN.smolecule.comtriazolo[1,5-c]pyrimidine | Pyridine, Acetonitrile (B52724) | Penoxsulam | google.com |

Contributions to Materials Science and Specialty Chemicals

Beyond life sciences, fluorinated organic compounds are integral to the development of advanced materials and specialty chemicals. The introduction of fluorine can bestow properties such as thermal stability, chemical resistance, and unique electronic characteristics.

Derivatives of this compound are recognized for their utility as intermediates in the synthesis of specialty chemicals and their potential application in materials science. smolecule.comsmolecule.com The unique electronic properties imparted by the difluoroethoxy group make these compounds candidates for use in the field of organic electronics. smolecule.com Furthermore, their role as versatile building blocks allows for their incorporation into more complex structures for advanced materials where specific performance characteristics are required. smolecule.com

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are used to determine the three-dimensional structure and relative stability of different spatial arrangements (conformers) of a molecule. google.com For 2-(2,2-Difluoroethoxy)aniline, the key degrees of freedom are the torsion angles around the C(aryl)-O, O-C(ethyl), and C(aryl)-N bonds.

Computational methods, such as molecular mechanics or quantum mechanics, are employed to perform a systematic scan of these rotational barriers. google.com The analysis typically reveals that the most stable conformer is the one that minimizes steric hindrance and optimizes electronic interactions. For instance, the orientation of the difluoroethoxy group relative to the aniline (B41778) ring is critical. The gauche and anti-conformers around the O-CH2 bond are evaluated to find the global energy minimum. It is generally found that for substituted ethers and anilines, specific conformations are preferred which can influence their interaction with biological targets. nih.govmdpi.com The planarity of the amino group and its orientation with respect to the aromatic ring are also key factors determining the molecule's electronic properties and reactivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic properties of this compound. github.ionih.gov These calculations are used to determine key parameters that govern the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom, making it susceptible to electrophilic attack. The LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing difluoroethoxy group. The HOMO-LUMO energy gap is a predictor of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show a negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions that are favorable for electrophilic attack or hydrogen bonding. The hydrogen atoms of the amino group would exhibit a positive potential (blue), highlighting them as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps to understand charge distribution and orbital interactions. rsc.org It would quantify the delocalization of the nitrogen lone pair into the aromatic ring and the electronic effects of the difluoroethoxy substituent. The difluoroethoxy group is strongly electron-withdrawing, which influences the electron density on the aniline ring and the basicity of the amino group.

These calculations confirm that the molecule possesses both electron-donating (amino) and electron-withdrawing (difluoroethoxy) groups, leading to a complex electronic profile that is key to its utility as a chemical intermediate. chemrxiv.org

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. mpg.de

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. pku.edu.cn By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, a theoretical spectrum can be generated. Comparing these predicted shifts with experimental data helps confirm the compound's structure. The accuracy of these predictions has become reliable enough to distinguish between different isomers.

Mass Fragmentation Patterns: Mass spectrometry is a key analytical technique, and computational chemistry can help interpret the resulting spectra. By calculating the energies of various potential fragment ions, it is possible to predict the most likely fragmentation pathways that this compound will undergo upon ionization in a mass spectrometer. This information is invaluable for identifying the compound in complex mixtures.

Below is an illustrative table showing the kind of data generated in a computational prediction of NMR shifts.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 (C-NH₂) | 137.5 | 137.2 |

| C2 (C-O) | 145.8 | 145.5 |

| C3 | 116.2 | 116.0 |

| C4 | 122.1 | 121.9 |

| C5 | 119.8 | 119.6 |

| C6 | 115.4 | 115.2 |

| C7 (O-CH₂) | 67.9 (t) | 67.7 (t) |

| C8 (CHF₂) | 115.1 (t) | 114.9 (t) |

| Note: This table is for illustrative purposes and contains hypothetical data to demonstrate the application. (t) indicates a triplet due to C-F coupling. |

Ligand Design and Binding Interaction Studies

The scaffold of this compound is of interest in medicinal chemistry, where it can be used as a building block for more complex molecules designed to interact with biological targets. google.comsmolecule.com

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. oncodesign-services.comslideshare.net Computationally, this is often done through Quantitative Structure-Activity Relationship (QSAR) modeling. tubitak.gov.trlongdom.org

For derivatives of this compound, a QSAR study would involve:

Creating a Virtual Library: A diverse set of analogues is designed by computationally adding different substituents at various positions on the parent molecule.

Calculating Molecular Descriptors: For each analogue, a range of electronic, steric, and hydrophobic properties are calculated.

Building a Predictive Model: A mathematical model is generated that correlates these descriptors with experimentally determined (or predicted) biological activity. nih.gov

These models help identify which structural features are crucial for activity. nih.gov For example, the difluoroethoxy group is known to increase lipophilicity and block metabolic oxidation, properties that are often beneficial for drug candidates. SAR studies can guide chemists to synthesize only the most promising compounds, saving time and resources.

Molecular docking and molecular dynamics (MD) are powerful techniques for studying how a ligand might bind to a protein's active site. smolecule.comdergipark.org.trdergipark.org.tr

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov A derivative of this compound would be placed into the binding pocket of a target protein (e.g., a kinase or a viral enzyme), and a scoring function would estimate the binding affinity. researchgate.net This allows for the rapid screening of virtual libraries to identify potential hits.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to simulate the movement of the atoms in the ligand-protein complex over time. nih.gov This provides insights into the stability of the binding pose and the key interactions (like hydrogen bonds and hydrophobic contacts) that hold the ligand in place. mdpi.comacs.org Metrics such as the root-mean-square deviation (RMSD) of the ligand are monitored to assess stability. mdpi.com

A hypothetical docking study of a designed inhibitor based on the this compound scaffold is summarized below.

| Designed Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound XA-1 | Aurora A Kinase | -9.8 | Leu215, Arg220 |

| Compound XB-2 | SARS-CoV-2 Mpro | -8.5 | His41, Cys145 |

| Compound XC-3 | Topoisomerase II | -10.2 | Arg487, G+5 |

| Note: This table is for illustrative purposes and contains hypothetical data to demonstrate the application. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Reaction Mechanism Studies of Synthetic Pathways

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing a detailed understanding of how reactants are converted into products. wur.nl For the synthesis of this compound, a common route is the Williamson ether synthesis, involving the reaction of 2-aminophenol (B121084) with a 2,2-difluoroethylating agent.

DFT calculations can be used to model this reaction by:

Mapping the potential energy surface of the reaction.

Identifying the structures of reactants, intermediates, products, and, crucially, the transition states (TS). mdpi.com

Calculating the activation energy for each step, which determines the reaction rate.

Such studies can help optimize reaction conditions (e.g., choice of solvent, base, and temperature) by revealing the rate-limiting step and identifying potential side reactions. mdpi.com For example, a computational study could compare the energy barriers for O-alkylation versus N-alkylation of 2-aminophenol, providing insight into the reaction's selectivity.

Derivatization and Functionalization Strategies of 2 2,2 Difluoroethoxy Aniline

Modification of the Aniline (B41778) Moiety

The aniline functional group in 2-(2,2-difluoroethoxy)aniline is a primary aromatic amine, making it a versatile handle for numerous chemical reactions. These include amidation, sulfonamidation, and diazotization, which allow for the introduction of a wide array of functional groups and structural motifs.

Amidation and Sulfonamidation Reactions

The amino group of this compound can readily undergo acylation or sulfonamidation. These reactions are fundamental in organic synthesis for the formation of amides and sulfonamides, respectively.

Amidation involves the reaction of the aniline with an acylating agent, such as an acyl chloride or anhydride, to form an amide bond. This transformation is significant as the resulting amide functionality is a common feature in many biologically active molecules.

Sulfonamidation is achieved by reacting the aniline with a sulfonyl chloride. This yields a sulfonamide, a functional group present in various pharmaceuticals. For instance, the sulfonamide group is a key component in a class of herbicides that inhibit acetolactate synthase. scribd.com

| Reactant 1 | Reactant 2 | Product Type | Significance |

| This compound | Acyl Chloride | Amide | Formation of a key structural motif in many pharmaceuticals. |

| This compound | Sulfonyl Chloride | Sulfonamide | Creation of a functional group found in various drugs and herbicides. scribd.com |

Diazotization Reactions and Subsequent Transformations

Diazotization is a pivotal reaction for aromatic amines like this compound. byjus.com It involves treating the aniline with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, to form a diazonium salt. youtube.com This process converts the primary aromatic amine into a diazonium salt. byjus.com

The resulting aryl diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer reactions. These reactions allow for the replacement of the diazonium group with a wide range of substituents, including:

Halogens: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding aryl chloride or aryl bromide.

Nitriles: Reaction with copper(I) cyanide (CuCN) introduces a cyano group, forming an aryl nitrile.

Hydroxyl groups: Heating the diazonium salt with water and acid leads to the formation of a phenol (B47542).

Fluorine: The Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, can be used to introduce a fluorine atom. libretexts.org

Hydrogen: The diazonium group can be removed and replaced with a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂). libretexts.org

The mechanism of diazotization begins with the formation of a nitrosonium ion from nitrous acid. youtube.com The aniline then attacks this electrophile, leading to the formation of an N-N bond. A series of proton transfers and the eventual loss of a water molecule generate the stable aryl diazonium ion. youtube.com

Electrophilic Aromatic Substitution Patterns

The aniline group is a powerful activating group in electrophilic aromatic substitution reactions. byjus.com The lone pair of electrons on the nitrogen atom can be donated into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. byjus.comlkouniv.ac.in This makes the aromatic ring of this compound highly susceptible to attack by electrophiles.

Consequently, electrophilic substitution reactions on this compound are expected to yield primarily ortho- and para-substituted products. byjus.com The presence of the electron-donating amino group makes the ring so reactive that reactions like halogenation can often proceed without a Lewis acid catalyst and may be difficult to stop at monosubstitution. libretexts.orgwvu.edu For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the aromatic ring on the electrophile, which disrupts the aromaticity and forms a carbocation intermediate. This is the slow, rate-determining step. lkouniv.ac.in

Deprotonation of the carbocation to restore the aromaticity of the ring. This step is fast. lkouniv.ac.in

Transformation of the Difluoroethoxy Group

The difluoroethoxy group of this compound also presents opportunities for chemical modification, although these transformations are generally less common than those involving the aniline moiety.

Derivatization at the Terminal Fluorinated Carbon

While direct derivatization at the terminal fluorinated carbon of the difluoroethoxy group is challenging due to the high strength of the C-F bonds, it is not impossible. Such transformations would likely require harsh reaction conditions or specialized reagents.

Ether Cleavage Strategies and Subsequent Functionalization

The ether linkage in this compound can be cleaved under specific conditions, most commonly by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgpressbooks.pub This reaction typically proceeds via a nucleophilic substitution mechanism.

The mechanism of ether cleavage can be either Sₙ1 or Sₙ2, depending on the structure of the groups attached to the oxygen atom. pressbooks.publongdom.org In the case of this compound, the ether involves a primary alkyl group and an aryl group. Cleavage of aryl alkyl ethers with strong acids will always produce a phenol and an alkyl halide. libretexts.org This is because nucleophilic attack on the aromatic ring carbon is disfavored. longdom.org

Therefore, acidic cleavage of this compound would be expected to yield 2-aminophenol (B121084) and a difluoroethyl halide. The reaction is initiated by protonation of the ether oxygen by the strong acid, which creates a good leaving group. libretexts.org The halide ion then acts as a nucleophile, attacking the less hindered alkyl carbon in an Sₙ2-type reaction. pressbooks.pub

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These reactions are instrumental in constructing complex molecular frameworks from simple precursors like this compound.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds, enabling the coupling of amines with aryl halides or pseudohalides. wikipedia.orgsnnu.edu.cn In the context of this compound, this reaction can be employed to introduce a variety of aryl or heteroaryl substituents onto the nitrogen atom, leading to the synthesis of N-arylated derivatives. The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the aniline, deprotonation by a base, and reductive elimination to yield the desired N-aryl aniline and regenerate the catalyst. wikipedia.org

While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in peer-reviewed literature, the reactivity of similar ortho-alkoxy anilines provides valuable insight. nih.govchemrxiv.org The presence of the ortho-difluoroethoxy group may exert steric hindrance, potentially requiring more robust catalytic systems, such as those employing bulky electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) and strong bases (e.g., NaOtBu, K3PO4). A patent for CXCR7 agonists mentions the use of a Buchwald-Hartwig type reaction in a synthetic sequence involving a molecule with a 2,2-difluoroethoxy group. gccpo.org

Representative Buchwald-Hartwig Reaction:

A typical reaction would involve the coupling of this compound with an aryl bromide in the presence of a palladium catalyst, a phosphine ligand, and a base in an inert solvent like toluene (B28343) or dioxane.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

| 4-Bromotoluene | Pd(OAc)2 (2) | XPhos (4) | NaOtBu | Toluene | 100 |

| 1-Bromo-4-methoxybenzene | Pd2(dba)3 (1) | RuPhos (2) | K3PO4 | Dioxane | 110 |

| 2-Bromopyridine | Pd(OAc)2 (2) | DavePhos (4) | Cs2CO3 | Toluene | 100 |

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. libretexts.org For this compound, this reaction is typically performed after converting the aniline into a more suitable coupling partner, such as an aryl halide or triflate, through diazotization followed by a Sandmeyer or similar reaction. Alternatively, the corresponding boronic acid or ester derivative of the aniline can be prepared.

Research on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines demonstrates that these substrates can be effectively coupled with a variety of boronic esters using specific palladium catalysts like CataXCium A Pd G3. nih.gov This suggests that a halogenated derivative of this compound would be a viable substrate for such transformations. A Chinese patent details a multi-step synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride, which could be a precursor for Suzuki-Miyaura reactions. google.com

Representative Suzuki-Miyaura Reaction Sequence:

Halogenation: Conversion of this compound to an iodo or bromo derivative.

Coupling: Reaction of the halogenated derivative with an arylboronic acid.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Derivative

| Halogenated Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

| 1-Iodo-2-(2,2-difluoroethoxy)benzene | Phenylboronic acid | Pd(PPh3)4 (3) | - | K2CO3 | Toluene/Water | 90 |

| 1-Bromo-2-(2,2-difluoroethoxy)benzene | 4-Methylphenylboronic acid | Pd(dppf)Cl2 (2) | - | Cs2CO3 | Dioxane/Water | 100 |

| 1-Iodo-2-(2,2-difluoroethoxy)benzene | 3-Methoxyphenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/Water | 95 |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a significant objective in modern organic chemistry, particularly for the development of pharmaceuticals. The creation of chiral derivatives from an achiral starting material like this compound requires stereoselective methods.

While specific literature on the stereoselective synthesis of chiral derivatives directly from this compound is scarce, general strategies for the asymmetric synthesis of chiral anilines can be considered. These methods often involve the introduction of a chiral center through various means:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the aniline, directing a subsequent diastereoselective reaction. The auxiliary is then removed to yield the chiral product.

Asymmetric Catalysis: A chiral catalyst, such as a transition metal complex with a chiral ligand, can be used to catalyze a reaction that creates a stereocenter with high enantioselectivity. acs.org Examples include asymmetric hydrogenation of prochiral enamines or imines derived from the aniline, or enantioselective C-H functionalization of the aromatic ring.

Kinetic Resolution: A racemic mixture of a derivatized aniline can be resolved by reacting it with a chiral reagent or catalyst that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer. nih.gov

Synthesis from Chiral Precursors: A chiral building block can be used to construct the this compound framework, thereby incorporating chirality from the start.

For instance, an intramolecular alkyne iminium ion cyclization has been used for the stereoselective construction of trans-2,3-disubstituted indolines from o-alkynyl anilines. rsc.org Such a strategy could potentially be adapted for derivatives of this compound. Another approach could involve the enantioselective glycosylation to prepare chiral nucleoside analogues, as demonstrated in a patent for 2'-deoxy-2',2'-difluoronucleosides. google.com

The development of stereoselective methods for the derivatization of this compound remains an area with potential for future research, offering pathways to novel chiral molecules with interesting biological and material properties.

Future Directions and Emerging Research Avenues

Exploration of New and Sustainable Synthetic Methodologies

The synthesis of fluoroalkoxy anilines, including 2-(2,2-difluoroethoxy)aniline, is a critical area for development, with a strong emphasis on creating more sustainable and efficient processes. Traditional methods for synthesizing aniline (B41778) derivatives often involve multi-step procedures with harsh reagents and generate significant chemical waste. kaust.edu.sa Future research is geared towards overcoming these limitations through greener and more elegant synthetic strategies.

Emerging trends in this area include:

Photoredox and Electrocatalysis : Light-driven and electrochemical methods are gaining traction for their ability to perform transformations under mild conditions. acs.orggalchimia.com Recent studies have demonstrated the use of photocatalysis for the difluoroalkylation of anilines and the synthesis of ortho-fluoroanilines, suggesting a pathway to more sustainable production methods. acs.orgrsc.org These techniques often reduce the need for stoichiometric reagents and high temperatures. kaust.edu.sa

Catalytic C-O and C-N Coupling Reactions : Advances in transition-metal catalysis, particularly with earth-abundant metals like nickel and copper, are paving the way for more efficient C-O bond formation to introduce the difluoroethoxy group and for subsequent C-N coupling reactions. kaust.edu.sagalchimia.com Research into excited-state nickel catalysis for C-N cross-coupling represents a promising frontier for creating aniline derivatives at ambient temperatures, which could be adapted for fluorinated analogues. kaust.edu.sa

Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. mdpi.com The application of flow chemistry to the synthesis of fluorinated intermediates is an active area of research that could lead to more efficient and automated production of this compound and its derivatives.

Green Solvents and Catalysts : The use of deep eutectic solvents (DES) as both a catalyst and a reaction medium is being explored for N-acylation and other modifications of anilines. nih.gov These solvents are often biodegradable, have low toxicity, and can be recycled, aligning with the principles of green chemistry.

A comparative look at traditional versus emerging synthetic strategies highlights the drive towards sustainability:

| Synthetic Aspect | Traditional Methods | Emerging Sustainable Methods |

| Aniline Synthesis | Nitration followed by reduction of arenes. kaust.edu.sa | Direct amination via excited-state metal catalysis. kaust.edu.sa |

| Fluorination | Use of hazardous gaseous reagents. rsc.org | Selective direct fluorination using catalysis. rsc.org |

| Process Conditions | High temperatures and pressures. kaust.edu.sa | Ambient temperature and pressure (e.g., photoredox). kaust.edu.sagalchimia.com |

| Catalysts | Often reliant on precious metals like palladium. rsc.org | Earth-abundant metals (Ni, Cu), organic photocatalysts. kaust.edu.saacs.orgrsc.org |

| Waste Generation | Stoichiometric waste from activating reagents. nih.gov | Atom-efficient, catalytic, and often solvent-free reactions. rsc.orgnih.gov |

Development of Novel Applications in Chemical Biology

The introduction of fluorine into bioactive molecules can profoundly alter their properties, enhancing metabolic stability, membrane permeability, and receptor binding affinity. rsc.orgresearchgate.net The this compound moiety is a prime candidate for incorporation into new chemical biology tools and therapeutic agents.

Future research in this domain is expected to focus on:

¹⁹F-NMR Probes : The fluorine atoms in the difluoroethoxy group provide a unique spectroscopic handle for ¹⁹F-NMR studies. This allows for the investigation of molecular interactions and biological processes without the background noise typical of ¹H-NMR. researchgate.net Derivatives of this compound could be developed as probes to study enzyme mechanisms, protein folding, and drug-target engagement in complex biological systems.

PET Imaging Agents : The radioisotope fluorine-18 (B77423) is a widely used positron emitter in Positron Emission Tomography (PET). Developing methods to incorporate ¹⁸F into the difluoroethoxy group of aniline derivatives could lead to new PET tracers for clinical diagnostics. nih.gov Research into the radiofluorination of N-arylsydnones derived from anilines provides a potential pathway for creating such imaging agents. nih.gov

Metabolic Labeling and Proteomics : Small molecules containing unique isotopic or elemental tags can be used to label proteins and other biomolecules in living cells. The difluoroethoxy group could serve as such a tag, enabling the identification and quantification of newly synthesized proteins or tracking the metabolic fate of a drug candidate.

Bioactive Scaffolds : The aniline scaffold is present in a vast number of biologically active compounds. nih.govtohoku.ac.jp The unique electronic properties of the difluoroethoxy substituent can be exploited to fine-tune the activity of new drug candidates. Future work will likely involve synthesizing derivatives of this compound to explore their potential as anticancer, anti-inflammatory, or antimicrobial agents. mdpi.comsmolecule.com

Advanced Materials Incorporating Difluoroethoxy-Substituted Anilines

The field of materials science is constantly seeking new molecular components to create materials with tailored properties. The incorporation of fluorinated groups can enhance thermal stability, modify electronic properties, and control the self-assembly of molecules, making difluoroethoxy-substituted anilines attractive building blocks for advanced materials. longdom.org